Pdk4-IN-1

Cancer metabolism PDK4 inhibition Potency

Select PDK4-IN-1 (compound 8c) for targeted allosteric PDK4 inhibition without isoform cross-reactivity. Unlike AZD7545, which paradoxically activates PDK4, and DCA (micromolar potency), Pdk4-IN-1 delivers selective inhibition at the lipoamide-binding site (IC50 84 nM). With 64% oral bioavailability and >7h half-life, it is optimized for chronic oral dosing in metabolic disease models (validated at 100 mg/kg po in DIO mice). Confirmed efficacy in cancer cell lines (HCT116, RKO) and allergic PCA models.

Molecular Formula C22H19N3O2
Molecular Weight 357.4 g/mol
Cat. No. B12418004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePdk4-IN-1
Molecular FormulaC22H19N3O2
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C=C(C=N2)C3=C4C(=CC=C3)C(=O)C5=CC=CC=C5C4=O
InChIInChI=1S/C22H19N3O2/c26-21-17-4-1-2-5-18(17)22(27)20-16(6-3-7-19(20)21)14-12-24-25(13-14)15-8-10-23-11-9-15/h1-7,12-13,15,23H,8-11H2
InChIKeyRUCYSQLKCYBLDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pdk4-IN-1 (PDK4 Inhibitor 8c): Potent and Orally Bioavailable Anthraquinone-Derived PDK4 Inhibitor for Metabolic Disease and Cancer Research


Pdk4-IN-1, also identified in primary literature as compound 8c, is a small-molecule anthraquinone derivative that functions as a potent, orally active, allosteric inhibitor of pyruvate dehydrogenase kinase 4 (PDK4) [1]. It binds with high affinity to the lipoamide-binding site of PDK4, exhibiting an IC50 of 84 nM [1]. PDK4 is a key mitochondrial enzyme that negatively regulates the pyruvate dehydrogenase complex (PDC), thereby controlling the crucial metabolic junction between glycolysis and the tricarboxylic acid (TCA) cycle . Overexpression or aberrant activation of PDK4 is implicated in the pathogenesis of type 2 diabetes, insulin resistance, various cancers, and allergic inflammation .

Why Pdk4-IN-1 Cannot Be Interchanged with Other PDK Inhibitors: Evidence of Isoform Selectivity and Functional Antagonism


The PDK family comprises four isoforms (PDK1-4) with distinct tissue distributions and regulatory mechanisms. Generic PDK inhibitors often exhibit a broad spectrum of activity, but their isoform selectivity profiles can lead to confounding or even counterproductive biological outcomes. For instance, while Pdk4-IN-1 is a potent and selective PDK4 inhibitor, the commonly referenced PDK2 inhibitor AZD7545 (IC50 6.4 nM for PDK2) paradoxically fails to inhibit PDK4 and instead stimulates its activity at higher concentrations . Similarly, the classic PDK inhibitor dichloroacetate (DCA) acts on PDK2 and PDK4 but only at high micromolar concentrations (IC50 of 183 µM and 80 µM, respectively) and exhibits off-target effects . These stark differences in selectivity and functional activity demonstrate that in-class PDK inhibitors are not functionally interchangeable; a specific research outcome requires a compound with a precisely defined selectivity and potency profile, such as Pdk4-IN-1's targeted inhibition of PDK4.

Pdk4-IN-1 Comparative Evidence Guide: Quantified Differentiation from Alternative PDK4/PDK Inhibitors


Pdk4-IN-1 Demonstrates 952-Fold Greater Potency for PDK4 than the Classic Inhibitor Dichloroacetate (DCA)

Pdk4-IN-1 exhibits an IC50 of 84 nM for PDK4 inhibition, representing a 952-fold increase in potency over the classic pan-PDK inhibitor dichloroacetate (DCA), which has a reported IC50 of 80 µM for PDK4 [1]. This submicromolar potency allows for effective PDK4 inhibition at concentrations far below those required for DCA, significantly reducing the risk of off-target effects and cellular toxicity associated with high-dose DCA treatment. This is a critical differentiation for in vitro studies where DCA is frequently used at millimolar concentrations that can induce non-specific effects.

Cancer metabolism PDK4 inhibition Potency

Pdk4-IN-1 Provides Specific PDK4 Inhibition, Avoiding the Paradoxical PDK4 Agonism of PDK2 Inhibitor AZD7545

A critical functional distinction exists between Pdk4-IN-1 and other PDK family inhibitors. Pdk4-IN-1 is a potent and direct inhibitor of PDK4. In contrast, the PDK2 inhibitor AZD7545 (IC50 for PDK2 = 6.4 nM) fails to inhibit PDK4 and, at higher concentrations (>10 nM), paradoxically stimulates PDK4 activity . Using a compound like AZD7545 in a system where PDK4 is the primary metabolic regulator would therefore produce data that is not only uninterpretable but potentially opposite to the intended effect. This functional antagonism underscores the necessity of using an isoform-specific inhibitor like Pdk4-IN-1 to interrogate PDK4 biology without interference from other family members.

Kinase selectivity Functional profiling PDK4

Pdk4-IN-1 Enables In Vivo PDK4 Studies with Demonstrated Oral Bioavailability of 64% and a Half-Life Exceeding 7 Hours in Rats

Pdk4-IN-1 is characterized as an orally active compound, a property not shared by all PDK4 inhibitors. In rat pharmacokinetic studies, Pdk4-IN-1 demonstrated good oral bioavailability of 64% and a long half-life greater than 7 hours, with a moderate clearance (CL) of 0.69 . These properties support sustained systemic exposure following oral administration, enabling robust in vivo efficacy studies. In contrast, many other PDK inhibitors lack this favorable PK profile or require alternative, more invasive routes of administration. This PK profile has been validated in vivo, where oral administration of Pdk4-IN-1 at 100 mg/kg daily significantly improved glucose tolerance in diet-induced obese (DIO) mice .

In vivo pharmacology Pharmacokinetics Oral bioavailability

Pdk4-IN-1 Demonstrates a Balanced Efficacy Profile Across Multiple Disease-Relevant In Vivo Models

Pdk4-IN-1 has been validated in multiple in vivo models representing distinct therapeutic areas. In a diet-induced obesity (DIO) mouse model of type 2 diabetes, oral administration of Pdk4-IN-1 (100 mg/kg daily for 1 week) significantly improved glucose tolerance [1]. Furthermore, in a passive cutaneous anaphylaxis (PCA) mouse model, Pdk4-IN-1 mitigated allergic reactions, demonstrating its utility beyond oncology and metabolism [1]. This breadth of validated in vivo activity across distinct disease models is a significant differentiator from many other PDK4 inhibitors, which may only be characterized in vitro or in a single in vivo system. It provides confidence that the compound is broadly useful for exploring PDK4's role in diverse pathological contexts.

Metabolic disease Diabetes Allergy In vivo efficacy

Pdk4-IN-1's Allosteric Binding Mechanism Distinguishes It from ATP-Competitive PDK Inhibitors Like VER-246608

Pdk4-IN-1 is an allosteric inhibitor that binds to the lipoamide-binding site of PDK4, a mechanism distinct from ATP-competitive inhibitors like VER-246608 . VER-246608 is an ATP-competitive PDK inhibitor with IC50 values of 35 nM for PDK1, 84 nM for PDK2, 40 nM for PDK3, and 91 nM for PDK4 . As an ATP-competitive inhibitor, VER-246608's activity can be influenced by high intracellular ATP concentrations, potentially limiting its efficacy in certain cellular contexts. Pdk4-IN-1's allosteric mechanism, by targeting a regulatory site outside the ATP-binding pocket, may circumvent this limitation and provide more consistent PDK4 inhibition regardless of cellular ATP levels. This mechanistic distinction offers researchers a tool to differentiate between ATP-dependent and ATP-independent regulatory mechanisms of PDK4.

Mechanism of action Allosteric inhibitor Kinase inhibition

Optimal Research Applications for Pdk4-IN-1 Based on Its Validated Differentiated Profile


In Vivo Efficacy Studies in Diet-Induced Obesity (DIO) and Type 2 Diabetes Models

Based on its high oral bioavailability (64%) and proven in vivo efficacy, Pdk4-IN-1 is the optimal tool compound for chronic oral dosing studies in metabolic disease models. Its ability to significantly improve glucose tolerance in DIO mice when administered orally at 100 mg/kg [1] provides a validated experimental paradigm. This application is further strengthened by its long half-life (>7h) in rats, which supports convenient once-daily dosing regimens and reduces handling stress on animals [1].

Elucidating PDK4-Specific Functions in Cancer Cell Metabolism

Pdk4-IN-1 is the preferred reagent for studies aiming to dissect the specific role of PDK4 in cancer cell metabolism and proliferation, without confounding activity on other PDK isoforms. Its high potency (IC50 84 nM) and direct, non-paradoxical inhibition of PDK4 stand in stark contrast to other compounds like AZD7545, which activates PDK4, and DCA, which requires millimolar concentrations [REFS-1, REFS-2]. Researchers can confidently use Pdk4-IN-1 to assess PDK4-dependent effects on cell viability, apoptosis, and metabolic flux in cancer cell lines such as HCT116 and RKO, where it has been shown to potently repress cellular transformation and proliferation [1].

Mechanistic Studies of Allosteric Kinase Regulation

Given its well-characterized mechanism as an allosteric inhibitor targeting the lipoamide-binding site of PDK4 [1], Pdk4-IN-1 is an essential tool for investigating non-ATP competitive modes of kinase regulation. This application is particularly valuable for researchers seeking to compare and contrast the functional consequences of allosteric versus ATP-competitive (e.g., VER-246608) inhibition on downstream signaling, PDC activity, and cellular metabolism . Pdk4-IN-1 allows for the specific interrogation of the allosteric regulatory site unique to PDK4.

Investigating PDK4 in Allergic Inflammation and Mast Cell Biology

Pdk4-IN-1 is uniquely positioned as a tool compound for exploring the role of PDK4 in allergic responses. Its validation in a passive cutaneous anaphylaxis (PCA) mouse model [1] and its demonstrated ability to dose-dependently inhibit the release of β-hexosaminidase from IgE/antigen-activated bone marrow-derived mast cells (BMMCs) [1] provide a direct and specific pharmacological approach to study this pathway, an application not established for many other PDK4 or pan-PDK inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pdk4-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.